molecular formula C9H7ClO3S B8502929 (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid

Cat. No.: B8502929
M. Wt: 230.67 g/mol
InChI Key: MWEYYCKEPCNPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid is a useful research compound. Its molecular formula is C9H7ClO3S and its molecular weight is 230.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClO3S

Molecular Weight

230.67 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfanylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C9H7ClO3S/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

MWEYYCKEPCNPQL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester (61.7 g, 252 mmol) in toluene (120 mL) was heated at 50° C. This heated solution was then treated dropwise with a 3M aqueous sodium hydroxide solution (105 mL, 313 mmol) via a dropping funnel, taking care to keep the temperature below 60° C. After the addition was complete, the reaction mixture was stirred at 50° C. for another 1.5 h, during which time, a yellow precipitate began to form. After this time, the heat was removed, and the warm solution was treated dropwise with concentrated hydrochloric acid (10.6 mL, 290 mmol). The resulting reaction mixture was allowed to cool to 25° C. and then was stirred at 25° C. for 16 h. The solid was filtered and then washed with water (50 mL) and toluene (50 mL). The solid was dried by suction for 1 h and then dried in a high vacuum desiccator to afford (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid (57.22 g, 98%) as a white solid: mp 166° C. (dec); FAB-HRMS m/e calcd for C9H7ClSO3 (M+Na)+ 252.9702, found 252.9700.
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
10.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate (12 g, 0.49 mol) in toluene (120 mL, 10 times) was heated to 50° C. 3M NaOH solution (2.23 g, 1.2 eq) was added drop wise at 50° C. and the contents were allowed to reflux for 3 h at 60° C. Progress of the reaction was monitored by TLC (50% ethyl acetate/hexane, Rf˜0.1). On completion of the reaction, toluene was distilled off and the residue obtained was taken in ice cold water. Then the contents were acidified with diluted HCl at 0° C. and allowed to stir for 1 h at room temperature. The precipitate was filtered and dried to yield 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetic acid as an yellow colored solid (10 g, 93%).
Name
ethyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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